![molecular formula C20H22N2O3 B267272 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267272.png)
4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. The compound has also been found to have herbicidal properties, making it a potential candidate for the development of new herbicides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide in lab experiments include its potential applications in various fields such as medicine, agriculture, and industry. The limitations include the lack of understanding of its mechanism of action and the need for further studies to fully understand its potential applications.
Zukünftige Richtungen
Could include the development of new drugs for the treatment of pain and inflammation, the development of new herbicides, and the use of the compound in the production of polymers and plastics.
Synthesemethoden
The synthesis of 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide involves the reaction of 4-hydroxybenzamide with allyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 3-(isobutyrylamino)benzoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, the compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, the compound has been found to have herbicidal properties, making it a potential candidate for the development of new herbicides. In industry, the compound has been found to have potential applications in the production of polymers and plastics.
Eigenschaften
Produktname |
4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide |
---|---|
Molekularformel |
C20H22N2O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-[3-(2-methylpropanoylamino)phenyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C20H22N2O3/c1-4-12-25-18-10-8-15(9-11-18)20(24)22-17-7-5-6-16(13-17)21-19(23)14(2)3/h4-11,13-14H,1,12H2,2-3H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
CCCGNEHVOUHBTI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC=C |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.